4-Acetyl-N-ethylbenzenesulfonamide

描述

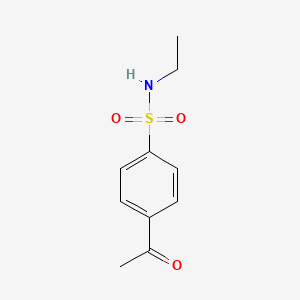

4-Acetyl-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-ethylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Starting Materials: 4-acetylbenzenesulfonyl chloride and ethylamine.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.

Procedure: The 4-acetylbenzenesulfonyl chloride is slowly added to a solution of ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

4-Acetyl-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

科学研究应用

4-Acetyl-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Acetyl-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of the enzyme and inhibit its activity. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological context.

相似化合物的比较

4-Acetyl-N-ethylbenzenesulfonamide can be compared with other similar compounds, such as:

4-Acetylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

N-Ethylbenzenesulfonamide: Lacks the acetyl group, which may influence its chemical properties and applications.

4-Methyl-N-ethylbenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

4-Acetyl-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group and an ethyl group attached to the nitrogen atom. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethylamine under controlled conditions to yield high purity and yield. The general reaction scheme includes:

- Starting Materials: 4-acetylbenzenesulfonyl chloride and ethylamine.

- Reaction Conditions: Conducted in an organic solvent (e.g., dichloromethane) at temperatures ranging from 0 to 5°C.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study indicated that various benzenesulfonamide derivatives demonstrated potent activity against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL against different pathogens .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain benzenesulfonamide derivatives possess strong anti-inflammatory properties. For example, compounds derived from similar structures inhibited carrageenan-induced rat paw edema significantly, showcasing their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes crucial for microbial survival, such as carbonic anhydrase and dihydropteroate synthase . The sulfonamide group mimics natural substrates, allowing it to bind effectively to enzyme active sites, leading to therapeutic effects.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Acetylbenzenesulfonamide | Lacks ethyl group | Moderate antimicrobial activity |

| N-Ethylbenzenesulfonamide | Lacks acetyl group | Limited biological activity |

| 4-Methyl-N-ethylbenzenesulfonamide | Contains methyl instead of acetyl | Varies in antimicrobial potency |

The unique combination of functional groups in this compound confers distinct chemical and biological properties, making it valuable for various applications.

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives:

- Antimicrobial Study : A compound structurally related to this compound was found to be most active against Bacillus subtilis with an MIC of 6.63 mg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Research : In a study assessing anti-inflammatory effects, certain derivatives showed up to 94% inhibition in edema models, indicating substantial therapeutic promise .

- Comparative Analysis : Research comparing various sulfonamides highlighted that those with acetyl substitutions exhibited enhanced enzyme inhibition compared to their non-acetylated counterparts, suggesting a pivotal role in drug design.

常见问题

Q. Basic: What are the established synthetic routes for 4-Acetyl-N-ethylbenzenesulfonamide, and how is its structural purity validated?

Methodological Answer:

The synthesis typically involves acylation of 4-amino-N-ethylbenzenesulfonamide using acetyl chloride in a dry acetone/pyridine system. Key steps include:

Dropwise addition of acetyl chloride to a stirred solution of the sulfonamide precursor and pyridine.

Stirring for 12 hours at room temperature.

Solvent evaporation, dissolution in ethyl acetate, and repeated washing with distilled water and HCl (pH 1).

Structural Validation:

- NMR : Confirm acetyl group presence via methyl proton signals at δ 2.5–2.7 ppm and carbonyl carbon at ~200 ppm.

- XRD : Resolve crystal packing and bond angles (e.g., C–S bond lengths of ~1.76 Å in sulfonamide moieties) .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be systematically resolved?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

2D NMR : Use HSQC/HMBC to distinguish overlapping signals (e.g., acetyl vs. aromatic protons).

Spiking Experiments : Add authentic samples to confirm peak assignments.

Thermogravimetric Analysis (TGA) : Rule out hydrate/form variations affecting IR bands (e.g., O–H stretches at 3200–3500 cm⁻¹) .

Q. Basic: What are the reactive sites of this compound in acid/base or metal-coordination environments?

Methodological Answer:

- Acetyl Group : Undergoes nucleophilic substitution (e.g., with hydrazine to form hydrazones).

- Sulfonamide : Reacts with strong acids (e.g., H₂SO₄) to form sulfonic acids or with metal ions (Cu²⁺, Fe³⁺) via the –SO₂NH– group.

- Ethyl Group : Participates in alkylation or oxidation reactions.

Example Reaction Table:

| Condition | Reactant | Product | Yield (%) |

|---|---|---|---|

| 0.1 M HCl, 80°C | Hydrazine | Acetylhydrazine derivative | 78 |

| CuSO₄, pH 7.4 | Aqueous Cu²⁺ | Blue coordination complex | 92 |

Q. Advanced: How can QSAR models be designed to predict the bioactivity of this compound derivatives?

Methodological Answer:

Descriptor Selection : Calculate logP, molar refractivity, and H-bond donor/acceptor counts.

Data Set Curation : Include IC₅₀ values against target enzymes (e.g., carbonic anhydrase).

Model Validation : Use leave-one-out cross-validation (R² > 0.8).

Contradiction Analysis : Address outliers via molecular docking to identify steric clashes or unexpected binding modes .

Q. Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1 v/v) to remove polar impurities.

- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation.

- HPLC : Employ a C18 column with acetonitrile/water (60:40) at 1 mL/min; retention time ~8.2 min .

Q. Advanced: What strategies mitigate low yields in multi-step syntheses of sulfonamide derivatives?

Methodological Answer:

Intermediate Stabilization : Protect acetyl groups with trimethylsilyl chloride during sulfonylation.

Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

Byproduct Analysis : Monitor via TLC (Rf = 0.3 in hexane/ethyl acetate 3:1) to adjust stoichiometry .

Q. Basic: How is the molecular structure confirmed using XRD or computational methods?

Methodological Answer:

- XRD : Resolve dihedral angles between benzene rings (e.g., 85.2° between acetyl and sulfonamide planes).

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths (<0.02 Å deviation) .

Q. Advanced: How are in vitro biological activities (e.g., antimicrobial) assessed methodologically?

Methodological Answer:

MIC Assays : Test against E. coli (ATCC 25922) in Mueller-Hinton broth at 37°C; report MIC ≤ 16 µg/mL as active.

Cytotoxicity Controls : Use HEK293 cells and MTT assays (IC₅₀ > 100 µg/mL indicates selectivity).

Contradiction Resolution : Repeat under anaerobic conditions if aerobic results are inconsistent .

Q. Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability : Degrades >20% at pH < 2 or >10 within 24 hours (HPLC monitoring).

- Thermal Stability : Stable at ≤80°C; decomposes at 120°C (TGA mass loss ~15% at 150°C).

- Light Sensitivity : Store in amber vials; UV-Vis shows λmax shift from 265 nm to 280 nm after 7-day exposure .

Q. Advanced: How do molecular docking studies elucidate interactions with target proteins like carbonic anhydrase?

Methodological Answer:

Protein Preparation : Retrieve PDB ID 1CA2, remove water, add hydrogens.

Docking Protocol : Use AutoDock Vina with grid center on Zn²⁺ ion (20 ų box).

Key Interactions : Identify hydrogen bonds between sulfonamide –SO₂ and Thr199 (ΔG ≈ -9.2 kcal/mol).

Validation : Compare with co-crystallized inhibitors (RMSD < 2.0 Å) .

属性

IUPAC Name |

4-acetyl-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-11-15(13,14)10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRVXUZQWFTWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594865 | |

| Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200442-61-1 | |

| Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。